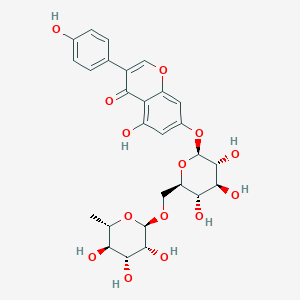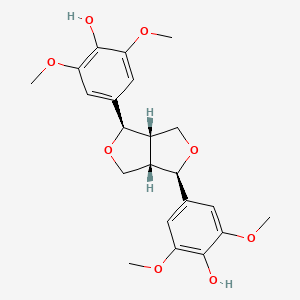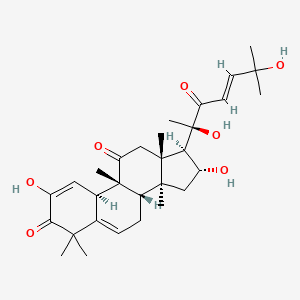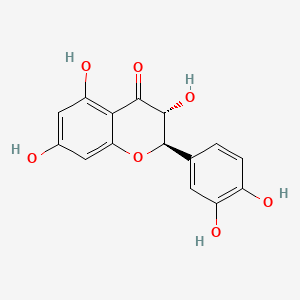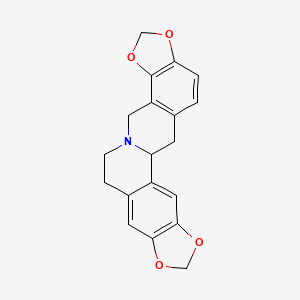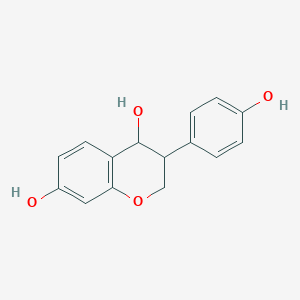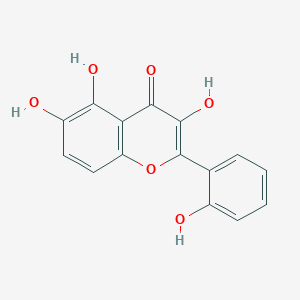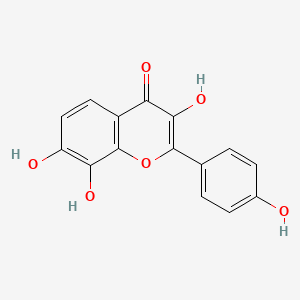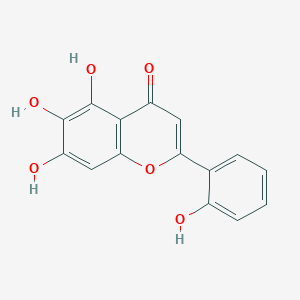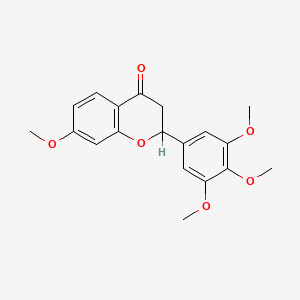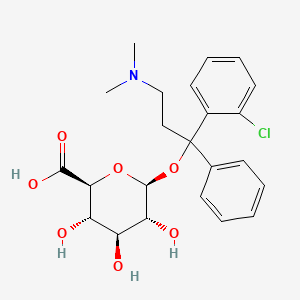
CLOFEDANOL O-BETA-D-GLUCURONIDE
Overview
Description
CLOFEDANOL O-BETA-D-GLUCURONIDE: is a metabolite of the cough suppressant Clofedanol. It is formed through the glucuronidation process, where Clofedanol is conjugated with glucuronic acid. This compound is significant in pharmacokinetics as it represents a phase II metabolic product, aiding in the excretion of the parent drug.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CLOFEDANOL O-BETA-D-GLUCURONIDE involves the enzymatic reaction of Clofedanol with uridine diphosphate glucuronic acid (UDPGA) in the presence of the enzyme UDP-glucuronosyltransferase. This reaction typically occurs in the liver, where the enzyme catalyzes the transfer of glucuronic acid to Clofedanol, forming the glucuronide conjugate.
Industrial Production Methods: Industrial production of this compound is not commonly practiced as it is primarily a metabolic product. in a laboratory setting, it can be synthesized using isolated enzymes or liver microsomes to facilitate the glucuronidation process.
Chemical Reactions Analysis
Types of Reactions: CLOFEDANOL O-BETA-D-GLUCURONIDE primarily undergoes hydrolysis, where the glucuronide moiety is cleaved, releasing the parent compound Clofedanol. This reaction is catalyzed by β-glucuronidase enzymes.
Common Reagents and Conditions:
Hydrolysis: β-glucuronidase enzyme, physiological pH, and temperature.
Oxidation and Reduction: These reactions are less common for this compound due to its stable glucuronide conjugate form.
Major Products:
Hydrolysis: Clofedanol and glucuronic acid.
Scientific Research Applications
CLOFEDANOL O-BETA-D-GLUCURONIDE is primarily studied in pharmacokinetic research to understand the metabolism and excretion of Clofedanol. It is used as a biomarker to monitor the metabolic pathways and the efficiency of drug clearance from the body. Additionally, it aids in studying drug interactions and the role of glucuronidation in drug metabolism.
Mechanism of Action
CLOFEDANOL O-BETA-D-GLUCURONIDE itself does not exert pharmacological effects. Instead, it is a metabolic product that facilitates the excretion of Clofedanol. The parent compound, Clofedanol, acts as a centrally-acting cough suppressant by directly affecting the cough center in the medulla of the brain. It also possesses local anesthetic and antihistamine properties.
Comparison with Similar Compounds
Clofedanol: The parent compound, used as a cough suppressant.
Chlorpheniramine: An antihistamine with similar properties but different metabolic pathways.
Dextromethorphan: Another centrally-acting cough suppressant with a different mechanism of action.
Uniqueness: CLOFEDANOL O-BETA-D-GLUCURONIDE is unique due to its formation through glucuronidation, a significant phase II metabolic pathway. This process enhances the solubility and excretion of the parent compound, distinguishing it from other similar compounds that may undergo different metabolic transformations.
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClNO7/c1-25(2)13-12-23(14-8-4-3-5-9-14,15-10-6-7-11-16(15)24)32-22-19(28)17(26)18(27)20(31-22)21(29)30/h3-11,17-20,22,26-28H,12-13H2,1-2H3,(H,29,30)/t17-,18-,19+,20-,22-,23?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHMHPGOIYNCEV-FXACLYGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClNO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747367 | |
| Record name | 1-(2-Chlorophenyl)-3-(dimethylamino)-1-phenylpropyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66171-85-5 | |
| Record name | 1-(2-Chlorophenyl)-3-(dimethylamino)-1-phenylpropyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



